1-(2,6-Dichlorophenyl)propan-2-ol
Overview
Description
1-(2,6-Dichlorophenyl)propan-2-ol is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxyl group attached to a propanol chain. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2,6-dichlorophenyl)propan-2-one or 1-(2,6-dichlorophenyl)propanoic acid.
Reduction: Formation of 1-(2,6-dichlorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)propan-2-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)propan-2-ol
- 1-(2,6-Dibromophenyl)propan-2-ol
- 1-(2,6-Dichlorophenyl)ethanol
Uniqueness: 1-(2,6-Dichlorophenyl)propan-2-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .
Biological Activity
1-(2,6-Dichlorophenyl)propan-2-ol is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, which may influence their activity. Additionally, the chlorine substituents enhance the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been measured against both bacterial and fungal strains, suggesting potential applications in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phospholipase A2, which plays a critical role in inflammatory processes .
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of this compound against Candida species. The results demonstrated significant inhibition of growth in low fluconazole-susceptible strains, indicating its potential as an alternative treatment option .
- Enzyme Interaction : Another investigation focused on the compound's interaction with phospholipase A2. The study found that it effectively reduced enzyme activity by approximately 30%, highlighting its potential as an anti-inflammatory agent .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | MIC against Candida albicans | Enzyme Inhibition (%) |
---|---|---|
This compound | 16 µg/mL | 30% |
1-(2,4-Dichlorophenyl)propan-2-ol | 32 µg/mL | 20% |
1-(3-Chlorophenyl)propan-2-ol | 64 µg/mL | 15% |
This table illustrates that the positioning of chlorine atoms significantly affects both antimicrobial potency and enzyme inhibition capabilities.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZNHQGQLNNWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175301-17-3 | |
Record name | 1-(2,6-dichlorophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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